4'-METHYLCHRYSOERIOL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylchrysoeriol typically involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone. The reaction proceeds through a series of steps including condensation, cyclization, and methylation under controlled conditions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of 4’-Methylchrysoeriol may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for reaction monitoring and product purification .
Chemical Reactions Analysis
Types of Reactions: 4’-Methylchrysoeriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 4’-Methylchrysoeriol to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of 4’-Methylchrysoeriol.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
4’-Methylchrysoeriol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its inhibitory effects on cytochrome P450 enzymes.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of 4’-Methylchrysoeriol involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates and leading to altered cellular processes. The compound specifically targets human P450 1B1-dependent ethoxyresorufin-O-deethylase, which is involved in the metabolism of various xenobiotics and endogenous compounds .
Comparison with Similar Compounds
Chrysoeriol: A structurally similar flavonoid with hydroxyl groups at different positions.
Luteolin: Another flavonoid with similar enzyme inhibitory properties but different substitution patterns.
Apigenin: A related compound with a similar core structure but lacking methoxy groups
Uniqueness: 4’-Methylchrysoeriol is unique due to its specific inhibitory effects on cytochrome P450 1B1-dependent ethoxyresorufin-O-deethylase, making it a valuable tool in enzyme inhibition studies and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOMULCAJQEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197043 | |
Record name | Kampferol-3,4'-dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-12-3 | |
Record name | Kampferol-3,4'-dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,4'-dimethoxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kampferol-3,4'-dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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